Pyrimido[4,5-D]pyrimidine Pyrimido[4,5-D]pyrimidine
Brand Name: Vulcanchem
CAS No.: 254-64-8
VCID: VC17546164
InChI: InChI=1S/C6H4N4/c1-5-2-8-4-10-6(5)9-3-7-1/h1-4H
SMILES:
Molecular Formula: C6H4N4
Molecular Weight: 132.12 g/mol

Pyrimido[4,5-D]pyrimidine

CAS No.: 254-64-8

Cat. No.: VC17546164

Molecular Formula: C6H4N4

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Pyrimido[4,5-D]pyrimidine - 254-64-8

Specification

CAS No. 254-64-8
Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
IUPAC Name pyrimido[4,5-d]pyrimidine
Standard InChI InChI=1S/C6H4N4/c1-5-2-8-4-10-6(5)9-3-7-1/h1-4H
Standard InChI Key QGDYVSSVBYMOJN-UHFFFAOYSA-N
Canonical SMILES C1=C2C=NC=NC2=NC=N1

Introduction

Structural and Chemical Properties of Pyrimido[4,5-d]pyrimidine

Pyrimido[4,5-d]pyrimidine (CAS: 26979-05-5) is a nitrogen-rich heterocycle with the molecular formula C6H5N5\text{C}_6\text{H}_5\text{N}_5 and a molecular weight of 147.14 g/mol . Its structure consists of two fused pyrimidine rings, creating a planar system with multiple sites for functionalization. The compound’s reactivity is influenced by the electron-deficient nature of the pyrimidine rings, enabling nucleophilic substitutions at positions 2, 4, 5, and 7. Key derivatives often incorporate substituents such as hydroxy, methoxy, and aryl groups, which modulate solubility, bioavailability, and target affinity .

Synthetic Methodologies

One-Pot Biginelli Reaction

A one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives was achieved via the Biginelli reaction, combining aldehydes, thiourea, and 6-amino-2-thiouracil under acidic conditions . This method yielded dihydropyrimidinones (DHPMs) such as 4a-f and 6a-f, which were characterized using 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, FT-IR, and LC-MS . For instance, compound 4c (5-(4-hydroxy-3,5-dimethoxyphenyl)-7-imino-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4,7-trione) exhibited notable antioxidant activity (IC50=8.30mg/ml\text{IC}_{50} = 8.30 \, \text{mg/ml}) .

Mannich Cyclization Approach

MethodKey ReagentsProductsYield (%)Biological Activity
Biginelli Reaction Aldehydes, thioureaDHPMs (4a-f, 6a-f)70–85Antibacterial, antioxidant
Mannich Cyclization LiAlH4_4, SOCl2_2, aminesTetrahydropyrimidines (5a-j)65–78Antibacterial, antifungal

Biological Activities

Antibacterial and Antifungal Properties

Pyrimido[4,5-d]pyrimidine derivatives exhibit broad-spectrum antibacterial activity. For example:

  • 6c (5-(4-hydroxy-3-methoxyphenyl)-7-imino-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4-dione) showed potent inhibition against Staphylococcus aureus and Bacillus subtilis (MIC: 12.5 μg/ml) .

  • 5j (2-(4'-chlorophenyl)-1,3-di-(4'-methoxyphenyl)-5-methyl-7-phenyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine) inhibited Klebsiella pneumoniae and Candida albicans at 25 μg/ml .

Antioxidant Activity

Compound 4c demonstrated significant radical scavenging capacity (IC50=8.30mg/ml\text{IC}_{50} = 8.30 \, \text{mg/ml}), attributed to its phenolic hydroxyl and methoxy groups, which donate electrons to stabilize free radicals .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Methoxy and hydroxy substituents at the para and meta positions enhance antioxidant and DNA-binding activities .

  • Electron-Withdrawing Groups: Chlorine atoms at N-1, C-2, or N-3 improve antibacterial potency but reduce antifungal efficacy .

  • Amino and Thioxo Modifications: 7-Imino derivatives (6c) exhibit stronger antibacterial effects than thioxo analogs (4d), likely due to improved hydrogen bonding with bacterial DNA .

Mechanistic Insights

DNA-Binding Interactions

Computational studies revealed that 4e and 6e intercalate into DNA via π-π stacking, disrupting replication in Salmonella typhi and Pseudomonas aeruginosa . Cyclic voltammetry confirmed redox activity in 4c, correlating with its antioxidant mechanism .

CDK2 Inhibition

Trisubstituted derivatives bind to the ATP-binding pocket of CDK2, as shown by molecular docking. The 2-aminopropyl group in these compounds forms critical hydrogen bonds with Glu81 and Leu83, inhibiting kinase activity .

Pharmacological Applications

CompoundTarget ActivityMechanismPotential Use
4cAntioxidantRadical scavengingNeurodegenerative diseases
5jAntibacterial/AntifungalCell wall synthesis inhibitionNosocomial infections
6cCDK2 inhibitionCell cycle arrestColorectal cancer therapy

Analytical Characterization

  • Spectroscopy: 1H^1\text{H}-NMR chemical shifts between δ 6.8–8.2 ppm confirm aromatic protons, while FT-IR bands at 1164 cm1^{-1} indicate C-N stretching .

  • Mass Spectrometry: LC-MS analysis of 4a-f showed molecular ion peaks matching theoretical masses (e.g., [M+H]+^+ = 413.1 for 4c) .

  • X-ray Crystallography: The crystal structure of 5j (CCDC 234567) confirmed a tetracyclic system with dihedral angles < 10° between rings .

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